molecular formula C21H28ClNO3 B2974268 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217836-23-1

1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2974268
CAS No.: 1217836-23-1
M. Wt: 377.91
InChI Key: PVALNXGYCZVJJL-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to a morpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by the morpholine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is used in various fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for hydrophobic interactions, while the morpholine ring can form hydrogen bonds, facilitating binding to biological targets. This dual interaction mechanism makes it effective in modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylmorpholino)propan-2-ol hydrochloride
  • 1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-diethylmorpholino)propan-2-ol hydrochloride

Uniqueness

1-([1,1’-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which enhances its binding affinity and selectivity for certain biological targets compared to its analogs.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,16-17,20,23H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVALNXGYCZVJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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